
(2E)-12-hydroxydodec-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-12-hydroxydodec-2-enoic acid is an unsaturated fatty acid with a hydroxyl group at the 12th carbon and a double bond between the 2nd and 3rd carbons in the E-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-12-hydroxydodec-2-enoic acid typically involves the use of starting materials such as dodecanoic acid. One common method includes the oxidation of dodecanoic acid to introduce the hydroxyl group at the 12th carbon, followed by a dehydration reaction to form the double bond at the 2nd position. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(2E)-12-hydroxydodec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 12-oxododec-2-enoic acid.
Reduction: Formation of 12-hydroxydodecanoic acid.
Substitution: Formation of 12-chlorododec-2-enoic acid.
科学的研究の応用
(2E)-12-hydroxydodec-2-enoic acid has been studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism by which (2E)-12-hydroxydodec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The hydroxyl group and the double bond play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in the body.
類似化合物との比較
Similar Compounds
(2E)-10-hydroxydec-2-enoic acid: Another unsaturated fatty acid with similar structural features but a shorter carbon chain.
12-hydroxydodecanoic acid: A saturated fatty acid with a hydroxyl group at the 12th carbon but no double bond.
Uniqueness
(2E)-12-hydroxydodec-2-enoic acid is unique due to its specific combination of a hydroxyl group and a double bond, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
(E)-12-hydroxydodec-2-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+ |
InChIキー |
RILFOORPZLBCJK-CSKARUKUSA-N |
異性体SMILES |
C(CCCC/C=C/C(=O)O)CCCCO |
正規SMILES |
C(CCCCC=CC(=O)O)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


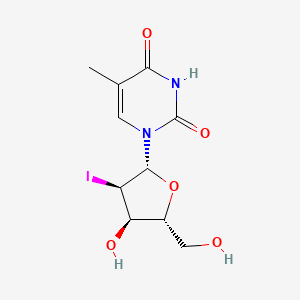
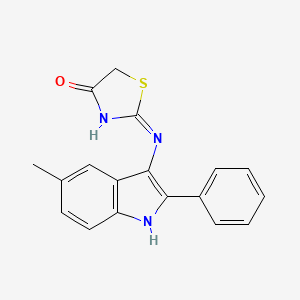

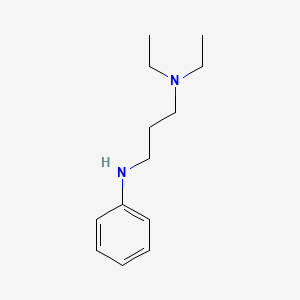
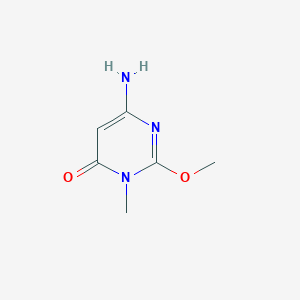
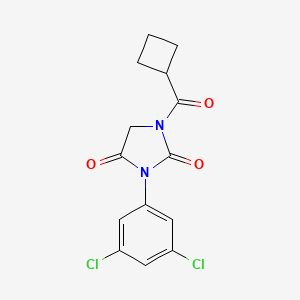
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
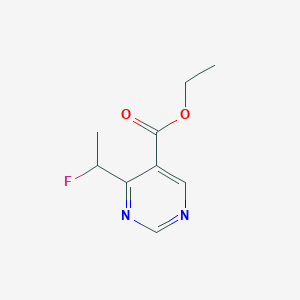
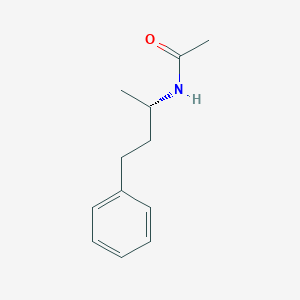
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)




